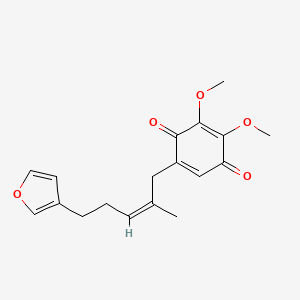

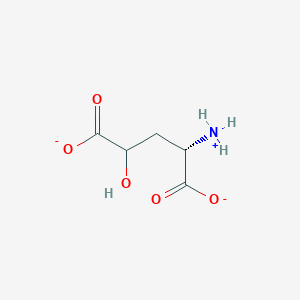

4-hydroxy-L-glutamate(1-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

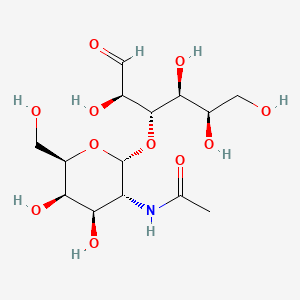

4-hydroxy-L-glutamate(1-) is an L-alpha-amino acid anion resulting from deprotonation of the carboxy groups and protonation of the amino group of 4-hydroxy-L-glutamic acid It derives from a L-glutamate(1-). It is a conjugate base of a 4-hydroxy-L-glutamic acid. It is a conjugate acid of a 4-hydroxy-L-glutamate(2-).

Scientific Research Applications

Glutamate Receptor Potentiation and Neuroprotection

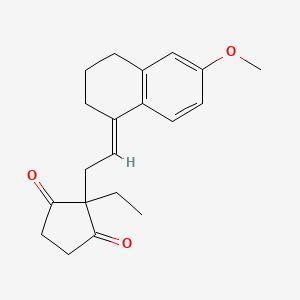

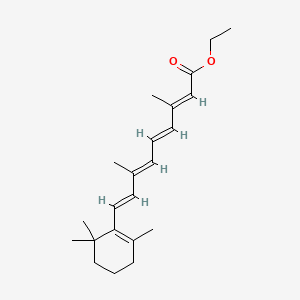

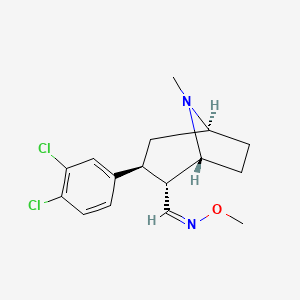

4-hydroxy-L-glutamate(1-) is involved in the potentiation of AMPA-type glutamate receptors. A study on a novel AMPA receptor potentiator, LY503430, showed that this molecule selectively enhanced glutamate-induced calcium influx, which indicates its potential in synaptic transmission enhancement, cognitive process support, and neuroprotection. Notably, LY503430 provided functional and histological protection in rodent models of Parkinson's disease, indicating its potential for neuroprotective and neurotrophic effects in neurodegenerative diseases (Murray et al., 2003).

Glutamate as a Neurotransmitter and its Pathological Roles

Glutamate acts as the primary excitatory neurotransmitter in the brain and is involved in most aspects of normal brain function. Its dysregulation, however, may contribute to acute and chronic neurodegeneration. For instance, endogenous glutamate may contribute to brain damage after cerebral ischemia or traumatic brain injury, and in chronic neurodegenerative disorders like amyotrophic lateral sclerosis and Huntington's chorea. Strategies targeting glutamate receptors, such as NMDA and AMPA receptor antagonists, are being explored for their therapeutic potential in these conditions (Meldrum, 2000).

Neurodegenerative Disease and Glutamate Antagonists

Interestingly, studies have indicated that glutamate antagonists, specifically N-methyl-D-aspartate antagonists, may actually enhance neurodegeneration in the mature brain undergoing slowly progressing neurodegeneration. Conversely, antagonists of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptors may offer neuroprotective effects. This highlights the complex role of glutamate in neurodegeneration and the need for a nuanced approach in targeting glutamate receptors for therapeutic purposes (Ikonomidou et al., 2000).

Synthesis and Pharmacological Applications

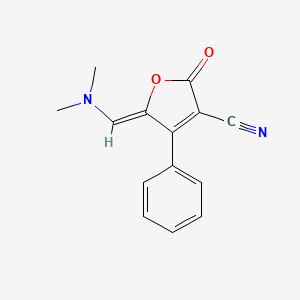

The 4-hydroxy substituted glutamic acid moiety is a structural component of several biologically significant compounds. Advances in the stereoselective synthesis of such compounds, as demonstrated in the efficient and selective synthesis of threo-β-hydroxy-l-glutamic acid, have potential implications for pharmaceutical applications, including the development of novel therapeutics and bioactive molecules (Kim et al., 2009).

properties

Product Name |

4-hydroxy-L-glutamate(1-) |

|---|---|

Molecular Formula |

C5H8NO5- |

Molecular Weight |

162.12 g/mol |

IUPAC Name |

(2S)-2-azaniumyl-4-hydroxypentanedioate |

InChI |

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/p-1/t2-,3?/m0/s1 |

InChI Key |

HBDWQSHEVMSFGY-SCQFTWEKSA-M |

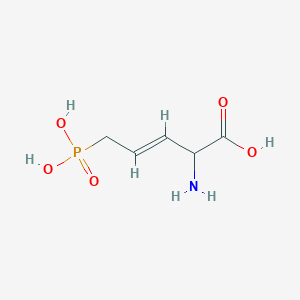

Isomeric SMILES |

C([C@@H](C(=O)[O-])[NH3+])C(C(=O)[O-])O |

SMILES |

C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O |

Canonical SMILES |

C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1242643.png)

![(2R,3R,4R)-4-hydroxy-3-[(E)-4-hydroxy-4-methyloct-1-enyl]-2-(8-hydroxy-7-oxooctyl)cyclopentan-1-one](/img/structure/B1242645.png)

![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)

![2-[3-[(Z)-[11-(2-methoxyphenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1242661.png)

![(Z)-6-[(2S,4S,5R)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1242662.png)